N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-20(15-6-2-1-3-7-15)22-17-10-11-18-16(14-17)8-4-12-23(18)21(25)19-9-5-13-26-19/h5,9-11,13-15H,1-4,6-8,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRQWKBREWVDDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carboxylic acid with tetrahydroquinoline derivatives under acidic conditions to form the intermediate compound. This intermediate is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides and esters.
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Structural Analogues from the Tetrahydroquinoline Family
The following table highlights key structural analogs and their properties:
Key Observations
Substituent Effects on Bioactivity
- Furan vs. Thiophene : The target compound’s furan-2-carbonyl group differs from analogs like 28 and 31 , which use thiophene-2-carboximidamide . Thiophene’s sulfur atom may enhance π-stacking interactions, while furan’s oxygen could improve metabolic stability .
- Cyclohexanecarboxamide vs. Sulfamide: The target’s cyclohexane carboxamide provides steric bulk compared to 14d’s sulfamide group.
Functional Group Diversity
- The diazenyl benzonitrile substituent in 4-{2-[1-(2-cyanoethyl)-THQ-6-yl]diazenyl} benzonitrile enables electrochemical applications in ionic liquids, diverging from pharmacological uses .
Data Table: Physicochemical Properties (Theoretical)
| Property | Target Compound | Compound 28 | Compound 14d |
|---|---|---|---|
| Molecular Weight (g/mol) | ~383.4 | ~453.9 | ~483.6 |
| LogP (Predicted) | ~3.2 | ~2.8 | ~4.1 |
| Hydrogen Bond Acceptors | 4 | 6 | 5 |
| Rotatable Bonds | 5 | 7 | 8 |
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a furan-2-carbonyl group linked to a tetrahydroquinoline moiety, which is further connected to cyclohexanecarboxamide. The molecular formula for this compound is with a molecular weight of approximately 302.43 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The furan and carbonyl groups are known to participate in hydrogen bonding and π-π stacking interactions with enzyme active sites. This interaction can lead to the inhibition of various enzymes involved in disease processes.
Antimicrobial Activity
Research indicates that compounds similar to N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl] have shown promising antimicrobial properties. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl] | Similar furan and tetrahydroquinoline structure | Antimicrobial |
| 5-Nitrobenzenesulfonamide | Contains sulfonamide group | Antibacterial |
| N-(furan-2-carbonyl)-aniline | Simple aniline derivative with carbonyl | Anticancer |
These compounds exhibit varying degrees of efficacy against different microbial strains, suggesting a potential for development into new antimicrobial agents.
Anticancer Potential
The furan and tetrahydroquinoline components have been associated with anticancer properties in several studies. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways that regulate cell survival and death.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Preparation of the Furan Derivative : The furan-2-carbonyl precursor can be synthesized via cyclization reactions.
- Formation of Tetrahydroquinoline : This can be achieved through reductive amination or similar methods involving appropriate substrates.
- Coupling Reaction : The final step involves coupling the tetrahydroquinoline with cyclohexanecarboxylic acid derivatives under acidic or basic conditions.
Case Studies and Research Findings
Recent studies have focused on the pharmacological profiles of compounds related to N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]. For example:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant activity against Gram-positive bacteria.
- Anticancer Activity Assessment : Research conducted by Pharmaceutical Research showed that certain analogs induced apoptosis in breast cancer cell lines via caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
